molecular formula C16H22FN3O4 B2848550 tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate CAS No. 1004304-05-5

tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate

Cat. No.: B2848550
CAS No.: 1004304-05-5
M. Wt: 339.367
InChI Key: VASJOGPIWPFMGH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate: is a chemical compound belonging to the family of piperidine derivatives. It is characterized by its molecular formula C16H22FN3O4 and molecular weight 339.367

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate typically involves the following steps:

  • Nitration: : The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group, forming 2-fluoro-6-nitroaniline.

  • Piperidine Formation: : The nitro-substituted aniline is then reacted with piperidine to form the corresponding piperidine derivative.

  • Carbonylation: : The piperidine derivative is further reacted with tert-butyl chloroformate to introduce the carbonyl group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, amides.

  • Substitution: : Fluorinated derivatives, other substituted piperidines.

Scientific Research Applications

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound can be utilized in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting various diseases.

  • Industry: : It can be employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and fluorine atom play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Tert-Butyl 4-(2-fluoro-6-nitrophenylamino) piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-Butyl 4-(2-fluoro-6-nitrobenzoate): : Similar structure but different functional groups.

  • Piperidine derivatives: : Other piperidine compounds with varying substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-6-nitroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-9-7-11(8-10-19)18-14-12(17)5-4-6-13(14)20(22)23/h4-6,11,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASJOGPIWPFMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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